3,5-Diiodo-2-methylbenzoic acid
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Overview
Description
3,5-Diiodo-2-methylbenzoic acid is an organic compound with the molecular formula C8H6I2O2 It is characterized by the presence of two iodine atoms and a methyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodo-2-methylbenzoic acid typically involves the iodination of 2-methylbenzoic acidThe reaction is usually carried out under controlled conditions to ensure selective iodination at the 3 and 5 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3,5-Diiodo-2-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
3,5-Diiodo-2-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,5-Diiodo-2-methylbenzoic acid involves its interaction with specific molecular targets. The iodine atoms play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 3,5-Diiodo-2-methoxybenzoic acid
- 2,5-Diiodo-4-methylbenzoic acid
- 2,6-Diiodo-4-methylbenzoic acid
Comparison: 3,5-Diiodo-2-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and efficacy in various applications. For instance, the presence of the methyl group at the 2-position can influence its steric and electronic properties, making it more suitable for certain reactions and applications .
Properties
Molecular Formula |
C8H6I2O2 |
---|---|
Molecular Weight |
387.94 g/mol |
IUPAC Name |
3,5-diiodo-2-methylbenzoic acid |
InChI |
InChI=1S/C8H6I2O2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12) |
InChI Key |
KGXDDJVMNGOJQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1I)I)C(=O)O |
Origin of Product |
United States |
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